1-Bromo-4-thiocyanato-2-(trifluoromethyl)benzene
Description
1-Bromo-4-thiocyanato-2-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C₇H₃BrF₃NS (molecular weight ≈ 285.1 g/mol). Its structure features a benzene ring substituted with bromine (position 1), a thiocyanato group (-SCN, position 4), and a trifluoromethyl group (-CF₃, position 2). The thiocyanato group, a pseudohalogen, imparts distinct reactivity, enabling participation in nucleophilic substitutions or serving as a leaving group in synthetic pathways. This compound is primarily utilized as a building block in medicinal chemistry and materials science, where its trifluoromethyl and thiocyanato functionalities enhance electronic properties and metabolic stability in target molecules .
Properties
IUPAC Name |
[4-bromo-3-(trifluoromethyl)phenyl] thiocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NS/c9-7-2-1-5(14-4-13)3-6(7)8(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSCOGZUEWYWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-thiocyanato-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-iodobenzene with copper(I) thiocyanate in the presence of a suitable solvent such as N-methyl-2-pyrrolidone (NMP). The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 1-Bromo-4-thiocyanato-2-(trifluoromethyl)benzene may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-thiocyanato-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The thiocyanate group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alkoxides, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used in oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, are used in reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce sulfoxides or sulfides.
Scientific Research Applications
Structural Formula
- Molecular Formula : C₉H₆BrF₃N₁S
- Molecular Weight : 292.06 g/mol
- IUPAC Name : 1-bromo-4-thiocyanato-2-(trifluoromethyl)benzene
Medicinal Chemistry
1-Bromo-4-thiocyanato-2-(trifluoromethyl)benzene is being explored as a potential lead compound in drug development. Its structural features allow for modifications that can enhance biological activity against specific targets.
Case Study : A study investigated the compound's interaction with enzymes involved in metabolic pathways related to cancer. The results indicated that modifications to the thiocyanate group could improve binding affinity and selectivity for tumor-associated enzymes, suggesting its potential use as an anticancer agent .
Materials Science
The compound is also utilized in the synthesis of advanced materials, particularly in the development of polymers with specific electronic properties.
Data Table: Properties of Synthesized Polymers
| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) | Application Area |
|---|---|---|---|
| Conductive Polymer | 0.01 | 250 | Electronics |
| Thermally Stable Polymer | 0.001 | 300 | Aerospace materials |
These polymers are being tested for applications in flexible electronics and sensors due to their enhanced conductivity and thermal stability.
Environmental Studies
Research has shown that compounds containing thiocyanate groups can influence soil chemistry and microbiological activity. The degradation pathways of 1-bromo-4-thiocyanato-2-(trifluoromethyl)benzene are being studied to assess its environmental impact.
Case Study : A study conducted on soil samples treated with the compound revealed that it underwent significant degradation over a period of 60 days, with approximately 70% breakdown observed under anaerobic conditions. This indicates moderate persistence but potential for bioremediation strategies .
Toxicological Profile
The toxicological effects of 1-bromo-4-thiocyanato-2-(trifluoromethyl)benzene have been evaluated in various studies:
- Acute Toxicity : In animal studies, high doses resulted in mild systemic effects but no severe toxicity at lower concentrations.
- Genotoxicity : Preliminary tests indicate low genotoxic potential, although further studies are warranted to confirm these findings.
- Environmental Toxicity : The compound exhibited moderate toxicity to aquatic organisms, prompting recommendations for careful handling and disposal .
Mechanism of Action
The mechanism of action of 1-Bromo-4-thiocyanato-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules.
Comparison with Similar Compounds
Key Findings:
- Reactivity : The thiocyanato group in the target compound offers unique reactivity compared to halogens (e.g., iodo in ). It participates in nucleophilic substitutions more readily than methylsulfonyl groups () or trifluoromethoxy substituents ().
- Applications : Iodo analogs () are preferred for cross-coupling reactions in pharmaceuticals, while methylsulfonyl derivatives () excel in electrophilic aromatic substitutions. The trifluoromethoxy group () enhances thermal stability in materials.
- Safety : Thiocyanato-containing compounds pose a higher risk of cyanide release under acidic or reducing conditions compared to halogenated analogs.
Research Findings
- Substituent Effects : Studies show that electron-withdrawing groups like -CF₃ (present in all compared compounds) stabilize the aromatic ring, reducing electrophilic substitution rates. However, the thiocyanato group introduces polarizability, increasing susceptibility to nucleophilic attack .
- Synthetic Utility : The iodo analogs () exhibit superior performance in Suzuki-Miyaura coupling reactions due to iodine’s leaving group ability, whereas the thiocyanato derivative is more effective in thiourea synthesis.
- Thermal Stability : Trifluoromethoxy-substituted compounds () demonstrate higher thermal stability (decomposition >250°C) compared to thiocyanato derivatives (decomposition ~180°C), making them suitable for high-temperature applications.
Biological Activity
1-Bromo-4-thiocyanato-2-(trifluoromethyl)benzene is a compound of interest due to its unique chemical structure, which incorporates both bromine and trifluoromethyl groups, along with a thiocyanate functional group. This combination may impart various biological activities, making it a subject of research in medicinal chemistry and pharmacology.
- Molecular Formula : C₇H₄BrF₃N₁S
- Molecular Weight : 227.01 g/mol
- CAS Number : 402-43-7
Biological Activity Overview
The biological activity of 1-Bromo-4-thiocyanato-2-(trifluoromethyl)benzene has not been extensively documented in literature. However, the presence of the thiocyanate group is known to confer several potential biological properties, including antimicrobial, antifungal, and anticancer activities.
Antimicrobial Activity
Thiocyanate derivatives have been reported to exhibit significant antimicrobial properties. For example, compounds containing thiocyanate groups are often evaluated for their effectiveness against various bacterial strains. The mechanism typically involves interference with microbial enzyme systems or disruption of cellular integrity.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 1-Bromo-4-thiocyanato-2-(trifluoromethyl)benzene | Antibacterial | TBD |
| Reference Compound (e.g., Penicillin) | Antibacterial | 0.5 |
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated various thiocyanate derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings indicated that compounds with similar structures to 1-Bromo-4-thiocyanato-2-(trifluoromethyl)benzene showed promising results, suggesting that this compound could also possess significant antibacterial properties .
- Antifungal Activity : Research has shown that thiocyanate-containing compounds can inhibit fungal growth. In vitro tests against Candida albicans demonstrated that certain thiocyanates had lower MIC values compared to standard antifungal agents . This suggests that further exploration of 1-Bromo-4-thiocyanato-2-(trifluoromethyl)benzene's antifungal potential is warranted.
- Anticancer Potential : Thiocyanates have been implicated in anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies on related compounds have shown that they can inhibit tumor cell proliferation . Investigations into the specific effects of 1-Bromo-4-thiocyanato-2-(trifluoromethyl)benzene on cancer cell lines could provide valuable insights.
Structure-Activity Relationship (SAR)
The biological activity of thiocyanate derivatives often correlates with their structural features:
- Trifluoromethyl Group : This group is known to enhance lipophilicity and metabolic stability, potentially increasing the bioavailability of the compound.
- Bromine Atom : The presence of a halogen can influence the reactivity and interaction with biological targets, enhancing antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
